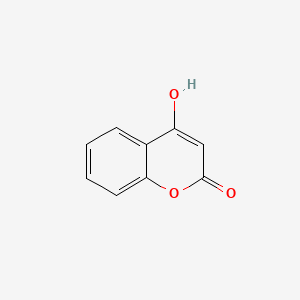

4-Hydroxycoumarin

Description

This compound has been reported in Ruta graveolens, Vitis vinifera, and Apis cerana with data available.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIXUWQIVKSKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061472, DTXSID50944748 | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Hydroxycoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1076-38-6, 22105-09-5 | |

| Record name | 4-Hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxychromone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022105095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-hydroxycoumarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxycoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X954ZLL2RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 4-Hydroxycoumarin as a Vitamin K Antagonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Hydroxycoumarin derivatives, most notably warfarin, represent a cornerstone class of oral anticoagulants. Their therapeutic effect is achieved through the targeted antagonism of vitamin K metabolism. This guide provides a detailed examination of the molecular mechanisms underpinning the action of 4-hydroxycoumarins. It elucidates their interaction with the key enzyme Vitamin K Epoxide Reductase (VKOR), the subsequent disruption of the vitamin K cycle, and the resulting impairment of gamma-glutamyl carboxylation of essential coagulation factors. This document summarizes key quantitative data on inhibitor potency, details common experimental protocols for assessing inhibitor activity, and provides visual diagrams of the core biochemical pathway and experimental workflows.

The Vitamin K Cycle and its Physiological Role

The biological activity of several crucial proteins involved in blood coagulation is dependent on a post-translational modification known as gamma-carboxylation. This process is driven by the vitamin K cycle, a metabolic pathway localized to the endoplasmic reticulum (ER).

2.1 Key Enzymes and Substrates

-

Vitamin K Hydroquinone (KH2): The reduced, active form of vitamin K that serves as an essential cofactor for gamma-glutamyl carboxylase.[1]

-

Gamma-Glutamyl Carboxylase (GGCX): The enzyme that catalyzes the conversion of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues on vitamin K-dependent proteins.[2]

-

Vitamin K Epoxide (KO): The oxidized form of vitamin K produced during the carboxylation reaction.[1][2]

-

Vitamin K Epoxide Reductase (VKOR): A multi-pass transmembrane protein in the ER that is the central enzyme of the vitamin K cycle.[1][3] It catalyzes the reduction of KO back to vitamin K quinone and subsequently to the active KH2 form, allowing the cycle to continue.[1] VKOR is the molecular target for this compound anticoagulants.[2]

2.2 The Carboxylation Process

The GGCX enzyme utilizes the energy from the oxidation of KH2 to KO to drive the addition of a carboxyl group to specific glutamate residues on precursor proteins.[1] This modification creates Gla residues, which are critical for calcium binding. The ability to bind calcium ions allows these proteins, including coagulation factors II (prothrombin), VII, IX, and X, to adopt their correct conformation and bind to phospholipid membranes at the site of injury, a crucial step for the coagulation cascade.[3] Without sufficient KH2, GGCX cannot function, leading to the production of under-carboxylated, inactive clotting factors.[2]

Molecular Mechanism of this compound Inhibition

4-Hydroxycoumarins exert their anticoagulant effect by directly inhibiting VKOR, thereby breaking the vitamin K cycle.

3.1 Competitive Inhibition and Structural Mimicry

Derivatives of this compound are structurally similar to the naphthoquinone ring of vitamin K.[1] This structural mimicry allows them to bind to the active site of VKOR.[1] X-ray crystallography studies of human VKOR (HsVKOR) have revealed that antagonists like warfarin bind in a hydrophobic pocket within the enzyme.[1]

3.2 Key Molecular Interactions

A critical interaction for the inhibitory activity is the formation of a hydrogen bond between the 4-hydroxyl group of the coumarin ring and the hydroxyl group of a key tyrosine residue, Tyr139, in the VKOR active site.[1][4] The importance of this bond is underscored by the fact that modifying the 4-hydroxyl group of warfarin to prevent hydrogen bonding results in a near-complete loss of inhibitory activity.[1] By binding to these key residues, the antagonist induces a conformational change in the enzyme similar to that caused by the natural substrate, effectively trapping the enzyme in an inactive state and preventing it from reducing vitamin K epoxide.[1] This mode of action is considered a reversible inhibition.[4][5]

3.3 Downstream Consequences

The inhibition of VKOR leads to a depletion of the cellular pool of active vitamin K hydroquinone (KH2).[1] This starves the GGCX enzyme of its essential cofactor, leading to a dose-dependent decrease in the gamma-carboxylation of vitamin K-dependent clotting factors. The newly synthesized factors are released into circulation in their under-carboxylated and biologically inactive forms, impairing the coagulation cascade and producing the desired anticoagulant effect.[6]

Diagram 1: The Vitamin K Cycle and Inhibition by this compound

Caption: The Vitamin K cycle, its role in activating clotting factors, and its inhibition by 4-hydroxycoumarins.

Quantitative Analysis of VKOR Inhibition

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values can vary significantly based on the specific compound, the enzyme source (species and genotype), and the in vitro assay conditions, particularly the reducing agent used.[7][8]

| Compound | IC50 / Ki | Enzyme Source | Assay Type | Reductant | Reference |

| Warfarin | IC50: ~0.6 nM | Endogenous human VKORC1 | Cell-based (HEK293) | Endogenous | [8] |

| Warfarin | IC50: 52 ± 12 nM | Microsomal VKORC1 | In vitro | GSH | [8] |

| Warfarin | IC50: 2.4 ± 0.76 µM | Microsomal VKORC1 | In vitro | DTT | [8] |

| Warfarin | IC50: 0.17 µM | Murine hepatic microsomes | In vitro | DTT | [9] |

| Warfarin | IC50: 0.07 µM | Rat hepatic microsomes | In vitro | DTT | [9] |

| Acenocoumarol | IC50: ~0.15 µM | Human VKORC1 | Cell-based (HEK293) | Not specified | [6] |

| Phenprocoumon | IC50: ~0.2 µM | Human VKORC1 | Cell-based (HEK293) | Not specified | [6] |

Note: Glutathione (GSH) is considered a more physiologically relevant reductant than dithiothreitol (DTT), and assays using GSH often show significantly higher sensitivity to warfarin (lower IC50 values).[8]

Experimental Protocols

The characterization of this compound activity relies on robust in vitro and cell-based assays that measure the function of the vitamin K cycle.

5.1 Cell-Based VKOR Activity Assay

This method provides a functional readout of VKOR activity within its native cellular environment.[1]

Principle: HEK293 cells with endogenous VKOR and its paralog (VKORC1L1) knocked out are used. These cells are co-transfected with plasmids expressing the VKORC1 variant of interest and a secretable reporter protein whose carboxylation can be quantified. A common reporter is a chimeric protein containing the gamma-carboxyglutamic acid (Gla) domain of Factor IX fused to Protein C (FIXgla-PC). The level of carboxylation of the secreted reporter is measured via a sandwich ELISA, which is directly proportional to the VKOR activity in the cell.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Maintain a double-knockout (VKORC1-/- and VKORC1L1-/-) HEK293 cell line that stably expresses the FIXgla-PC reporter gene.

-

Plate cells in 24-well plates at an appropriate density.

-

Transfect cells with a dual-expression plasmid containing the gene for the VKORC1 variant of interest and a luciferase gene (as a control for transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.

-

-

Inhibitor Treatment:

-

24 hours post-transfection, replace the culture medium with fresh medium containing a fixed concentration of vitamin K epoxide (KO), typically 5 µM.

-

Add the this compound inhibitor (e.g., warfarin) at a range of concentrations to different wells to generate a dose-response curve. Include a vehicle-only control.

-

-

Sample Collection and Analysis:

-

Incubate the cells for 48 hours.

-

Collect the cell culture medium, which contains the secreted reporter protein.

-

Measure the luciferase activity from cell lysates to normalize for transfection efficiency.

-

-

Sandwich ELISA for Carboxylated Reporter:

-

Coat a 96-well plate with a capture antibody specific for the reporter protein (e.g., anti-Protein C).

-

Block non-specific binding sites.

-

Add the collected cell culture medium to the wells and incubate.

-

Wash the plate and add a detection antibody that specifically recognizes the carboxylated Gla domain of the reporter (e.g., anti-carboxylated FIX). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

Wash the plate and add a substrate for the HRP enzyme (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

Diagram 2: Experimental Workflow for Cell-Based VKOR Inhibition Assay

Caption: Workflow for determining the IC50 of a VKOR inhibitor using a cell-based reporter assay.

5.2 In Vitro Microsomal VKOR Activity Assay

This assay uses a subcellular fraction enriched in ER proteins to measure VKOR activity more directly.

Principle: Liver microsomes, which contain high concentrations of VKOR, are incubated with vitamin K epoxide and a reducing agent (e.g., DTT). The rate of conversion of KO to vitamin K quinone is measured, typically by HPLC, in the presence and absence of an inhibitor.

Detailed Protocol:

-

Microsome Preparation:

-

Prepare liver microsomes from a suitable source (e.g., human, rat) using differential centrifugation.

-

Determine the total protein concentration of the microsomal preparation (e.g., via BCA assay).

-

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction buffer containing a suitable pH (e.g., Tris-HCl, pH 7.4).

-

Add the this compound inhibitor at various concentrations.

-

Add a defined amount of microsomal protein.

-

-

Initiating the Reaction:

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the substrates: vitamin K epoxide and a strong reducing agent like dithiothreitol (DTT).

-

-

Reaction and Termination:

-

Allow the reaction to proceed for a specific time (e.g., 10-30 minutes), ensuring the measurement is within the linear range of the enzyme kinetics.

-

Terminate the reaction by adding a stop solution, often a mixture of ice-cold organic solvents (e.g., isopropanol/hexane) which also serves to extract the lipids, including vitamin K.

-

-

Quantification:

-

Vortex and centrifuge the samples to separate the organic and aqueous phases.

-

Transfer the organic phase containing the vitamin K metabolites to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the sample in mobile phase and analyze by reverse-phase HPLC with UV or fluorescence detection to separate and quantify vitamin K epoxide and vitamin K quinone.

-

-

Data Analysis:

Conclusion

The anticoagulant effect of 4-hydroxycoumarins is a direct result of their potent and specific inhibition of Vitamin K Epoxide Reductase. By acting as a structural mimic of vitamin K, these compounds bind to the enzyme's active site, preventing the regeneration of reduced vitamin K hydroquinone. This disruption of the vitamin K cycle halts the essential post-translational gamma-carboxylation of key coagulation factors, leading to the production of non-functional clotting proteins and a subsequent reduction in the blood's ability to coagulate. The quantitative assessment of this inhibition, through well-defined cell-based and in vitro assays, remains critical for the development and characterization of novel anticoagulants targeting this vital pathway.

References

- 1. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Modeling Insights into Human VKORC1 Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vitamin K 2,3-epoxide reductase: the basis for stereoselectivity of this compound anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Oral Anticoagulation: A Technical Guide to the Discovery and History of 4-Hydroxycoumarin Anticoagulants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the landmark discovery and development of 4-hydroxycoumarin anticoagulants. From the mysterious "sweet clover disease" in cattle to the synthesis of the life-saving drug warfarin, this document provides a comprehensive overview of the key scientific breakthroughs, experimental methodologies, and the mechanism of action that underpin this critical class of therapeutic agents.

The Serendipitous Discovery of Dicoumarol

The story of this compound anticoagulants begins not in a laboratory, but on the farms of the North American prairies in the early 20th century. A mysterious and fatal hemorrhagic disease in cattle, termed "sweet clover disease," was observed in animals that had consumed spoiled sweet clover hay.[1][2] The afflicted cattle showed a drastically reduced ability for their blood to clot, leading to spontaneous and severe bleeding.[1]

In the 1930s, this agricultural crisis caught the attention of Dr. Karl Paul Link and his research group at the University of Wisconsin Agricultural Experiment Station.[3] A local farmer's plea for help, accompanied by a milk can of non-coagulating blood from a deceased heifer, spurred a rigorous investigation into the cause of the disease.[3] This led to a multi-year research effort to isolate the hemorrhagic agent from the spoiled sweet clover.

Experimental Workflow: From Diseased Cattle to a Crystalline Compound

The isolation of the anticoagulant compound was a meticulous process of extraction, purification, and bioassay-guided fractionation. The primary bioassay involved measuring the prothrombin time in rabbits fed extracts of the spoiled hay.

References

Tautomeric Forms of 4-Hydroxycoumarin in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 4-hydroxycoumarin in various solvents. This compound and its derivatives are a critical class of compounds, forming the scaffold for numerous anticoagulants, rodenticides, and other biologically active molecules. Understanding their tautomeric behavior is paramount for elucidating reaction mechanisms, predicting biological activity, and developing new therapeutic agents.

The Tautomeric Landscape of this compound

This compound can theoretically exist in three primary tautomeric forms: the 4-hydroxy-2-chromenone (enol form), the 2,4-chromandione (keto form), and the 2-hydroxy-4-chromenone (enol form).[1][2] The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and the presence of substituents on the coumarin ring.

Extensive spectroscopic and computational studies have demonstrated that the 4-hydroxy-2-chromenone (enol) form is the overwhelmingly predominant tautomer in a wide range of solvents.[3][4] In most cases, the concentration of the keto and the 2-hydroxy-4-chromenone forms is so low that they are not detectable by standard spectroscopic techniques like NMR.[3][4]

dot

Caption: Tautomeric forms of this compound.

Quantitative Analysis of Tautomeric Forms

While direct quantitative measurement of the tautomeric equilibrium of unsubstituted this compound is challenging due to the pronounced stability of the enol form, computational studies and indirect experimental evidence consistently support its dominance. The relative stabilities of the tautomers are influenced by the polarity of the solvent, with polar solvents further favoring the more polar 4-hydroxy-2-chromenone tautomer.

| Solvent | Predominant Tautomer | Tautomer Distribution | Method of Determination |

| Dimethyl Sulfoxide (DMSO-d₆) | 4-Hydroxy-2-chromenone | >99% Enol Form A | ¹H and ¹³C NMR |

| Methanol (CD₃OD) | 4-Hydroxy-2-chromenone | >99% Enol Form A | ¹H and ¹³C NMR |

| Chloroform (CDCl₃) | 4-Hydroxy-2-chromenone | >99% Enol Form A | ¹H and ¹³C NMR |

| Dioxane | 4-Hydroxy-2-chromenone | Predominantly Enol Form A | IR Spectroscopy |

| Water | 4-Hydroxy-2-chromenone | Predominantly Enol Form A | Computational (DFT) |

Note: The keto form (2,4-chromandione) is considered a crucial, albeit transient, intermediate in reactions such as H-D exchange at the C3 position, even though it is not directly observed in NMR spectra.[3][4]

Experimental Protocols for Tautomer Analysis

The following sections detail the methodologies for the key experiments used to investigate the tautomeric forms of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for identifying the predominant tautomeric form in solution.[3]

Objective: To determine the tautomeric form of a this compound derivative in a given solvent.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

If necessary, perform two-dimensional NMR experiments such as COSY, HSQC, and HMBC for unambiguous signal assignment.

-

-

Data Analysis:

-

¹H NMR: For the 4-hydroxy-2-chromenone tautomer, expect a characteristic singlet for the proton at the C3 position (H-3) typically between δ 5.5 and 6.0 ppm in DMSO-d₆.[1] The aromatic protons will appear in the δ 7.0-8.0 ppm region. The hydroxyl proton at position 4 may be broad or exchange with residual water in the solvent.

-

¹³C NMR: The 4-hydroxy-2-chromenone form will show distinct signals for the carbonyl carbon (C-2) and the hydroxyl-bearing carbon (C-4). In DMSO-d₆, these are typically observed around δ 165 ppm and δ 162 ppm, respectively.

-

The absence of signals that would correspond to the keto form (e.g., a CH₂ group at the C3 position) is strong evidence for the predominance of the enol tautomer.

-

dot

Caption: NMR spectroscopy workflow for tautomer analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to monitor changes in the tautomeric equilibrium with solvent and pH.

Objective: To characterize the absorption properties of this compound and observe the influence of the solvent.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, water).

-

Prepare a series of dilutions to an appropriate concentration for measurement (typically in the micromolar range to ensure absorbance is within the linear range of the instrument).

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use 1 cm path length quartz cuvettes.

-

Record the absorption spectrum over a range of 200-500 nm.

-

Use the pure solvent as a blank reference.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max). For unsubstituted this compound, a characteristic absorption peak is observed around 308 nm.[2]

-

Compare the spectra obtained in different solvents. A shift in λ_max (solvatochromism) can indicate interactions between the solute and solvent and may suggest changes in the tautomeric equilibrium, although this is not definitive on its own.

-

Computational Modeling

Quantum chemical calculations are a powerful tool to complement experimental data by providing insights into the relative stabilities of the different tautomers.

Objective: To calculate the relative energies of the tautomeric forms of this compound.

Methodology:

-

Structure Generation:

-

Build the 3D structures of the different tautomers (4-hydroxy-2-chromenone, 2,4-chromandione, and 2-hydroxy-4-chromenone) using molecular modeling software.

-

-

Computational Method:

-

Employ a suitable quantum chemical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-31G* or larger).

-

To simulate the effect of a solvent, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be used.

-

-

Calculation and Analysis:

-

Perform a geometry optimization for each tautomer in the gas phase and/or in the selected solvent.

-

Calculate the electronic energies and heats of formation for the optimized structures.

-

The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant form.

-

Conclusion

The tautomeric landscape of this compound is dominated by the 4-hydroxy-2-chromenone (enol) form across a variety of solvents. While the 2,4-chromandione (keto) form is a key intermediate in certain reactions, its population at equilibrium is negligible and generally not observed spectroscopically. This comprehensive understanding of the tautomeric preference is crucial for researchers in organic synthesis, medicinal chemistry, and drug development, as it directly impacts the reactivity, physicochemical properties, and biological interactions of this important class of molecules. The experimental and computational protocols outlined in this guide provide a robust framework for the investigation of tautomerism in novel this compound derivatives.

References

Spectroscopic Profile of 4-Hydroxycoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-hydroxycoumarin, a key precursor in the synthesis of various anticoagulant drugs and other biologically active compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols relevant for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented below was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆), a common solvent for this compound.[1]

¹H NMR Data

The proton NMR spectrum of this compound reveals characteristic signals for the aromatic protons and the lone proton on the pyrone ring.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆. [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 12.53 | Singlet | 1H | -OH | |

| 7.84 - 7.83 | Multiplet (dd) | 1H | H-5 | J = 7.2 |

| 7.66 - 7.65 | Multiplet (dd) | 1H | H-7 | J = 7.8 |

| 7.39 - 7.34 | Multiplet (m) | 2H | H-6, H-8 | |

| 5.61 - 5.60 | Singlet | 1H | H-3 |

Note: The hydroxyl proton (OH) signal may be broad and its chemical shift can be concentration-dependent. In some cases, it may not be observed due to rapid hydrogen/deuterium exchange with residual water in the solvent.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of this compound. The downfield signals are characteristic of the carbonyl and hydroxyl-bearing carbons.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆. [1]

| Chemical Shift (δ) ppm | Assignment |

| 164.8 | C-4 |

| 161.7 | C-2 |

| 152.9 | C-9 |

| 131.8 | C-7 |

| 124.5 | C-5 |

| 123.6 | C-6 |

| 116.8 | C-10 |

| 115.6 | C-8 |

| 91.1 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to the hydroxyl and carbonyl groups.

Table 3: Key IR Absorption Bands for this compound. [1]

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3380 | O-H | Hydroxyl group stretching |

| 1660 - 1650 | C=O | Carbonyl (lactone) stretching |

| 1530 | C=C | Aromatic C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) is observed at m/z 162.[1]

Table 4: Mass Spectrometry Data for this compound.

| m/z | Interpretation |

| 162 | Molecular Ion (M⁺) |

| 121 | [M-C₂HO]⁺ |

| 120 | [M-C₂H₂O]⁺ (loss of ketene) - Base Peak |

The base peak at m/z 120 corresponds to the loss of a ketene moiety.[1] The fragment at m/z 121 is also significant, resulting from the elimination of a 41 Da fragment (HC₂O).[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (General) :

-

Spectrometer : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Temperature : Standard probe temperature (e.g., 298 K).

-

Locking and Shimming : Lock on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

-

-

¹H NMR Acquisition :

-

Pulse Sequence : Standard single-pulse sequence.

-

Number of Scans : 8 to 16 scans are typically sufficient.

-

Relaxation Delay : 1-2 seconds.

-

Spectral Width : Approximately 12-16 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : Standard proton-decoupled pulse sequence.

-

Number of Scans : 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay : 2-5 seconds.

-

Spectral Width : Approximately 200-220 ppm.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy Protocol (ATR Method)

-

Background Spectrum :

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis :

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Collection :

-

Spectral Range : Typically 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans.

-

-

Post-Analysis :

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction :

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization :

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV.

-

-

Mass Analysis :

-

Analyzer : Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.

-

Mass Range : Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Data Acquisition and Analysis :

-

Acquire the mass spectrum.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with library data for confirmation if available.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel 4-Hydroxycoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxycoumarin scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. From the landmark discovery of the anticoagulant warfarin to the ongoing exploration of novel derivatives, this chemical motif continues to yield promising candidates for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted biological activities of novel this compound derivatives, with a focus on their anticancer, anticoagulant, antimicrobial, and antioxidant properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to facilitate further research and drug development in this dynamic field.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Recent research has highlighted the significant potential of this compound derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, often through the induction of apoptosis and inhibition of key signaling pathways.

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4ab | HCT116 (Colon Cancer) | < 10 | [1] |

| SS-16 | HL-60 (Leukemia) | Not specified, but showed good cytotoxic properties | [2][3] |

| SS-16 | EJ (Bladder Cancer) | Not specified, but showed good cytotoxic properties | [2][3] |

| SS-21 | HL-60 (Leukemia) | Weaker than SS-16 | [2][3] |

| SS-21 | EJ (Bladder Cancer) | Weaker than SS-16 | [2][3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (CCK8 Assay)

This protocol outlines the Cell Counting Kit-8 (CCK8) assay used to determine the cytotoxic activity of novel this compound derivatives against human cancer cell lines.[1]

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF-7, SJSA-1)

-

Roswell Park Memorial Institute (RPMI) 1640 medium or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

CCK8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cancer cells in the logarithmic growth phase and adjust the cell concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in each well with 100 µL of medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a further 48-72 hours at 37°C in a 5% CO2 incubator.

-

CCK8 Assay: Add 10 µL of CCK8 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Induction of Apoptosis

Many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a generalized pathway for apoptosis induction.

Caption: Generalized pathways of apoptosis induction by this compound derivatives.

Anticoagulant Activity: Modulating the Coagulation Cascade

The anticoagulant properties of this compound derivatives are their most well-established biological activity. These compounds function as vitamin K antagonists, disrupting the synthesis of clotting factors in the liver.

Quantitative Anticoagulant Activity Data

The anticoagulant efficacy of novel this compound derivatives is often compared to that of warfarin.

| Compound | Relative Anticoagulant Activity | Reference |

| 40 | 2.5-fold more potent than warfarin | [4] |

| 41 | 10 times less active than warfarin | [4] |

| 43 | Favorable anticoagulant effect compared with warfarin | [4][5] |

| 2b | Greater anticoagulant effect than warfarin | [6] |

| 3a | Greater anticoagulant effect than warfarin | [6] |

| 4b | Greater anticoagulant effect than warfarin | [6] |

Experimental Protocol: In Vivo Anticoagulant Effect Study

This protocol describes the methodology for assessing the in vivo anticoagulant activity of this compound derivatives in mice.[6]

Materials:

-

Male mice

-

Test compounds (this compound derivatives)

-

Warfarin (as a positive control)

-

Vehicle (e.g., saline, corn oil)

-

Apparatus for blood collection (e.g., capillary tubes)

-

Coagulometer or manual method for determining prothrombin time (PT)

Procedure:

-

Animal Acclimatization: Acclimatize male mice to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compounds and warfarin to different groups of mice, typically via oral gavage or intraperitoneal injection. A control group receives only the vehicle.

-

Blood Collection: At predetermined time points after administration (e.g., 24, 48, 72 hours), collect blood samples from the mice, often from the retro-orbital plexus or tail vein, into tubes containing an anticoagulant like sodium citrate.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Prothrombin Time (PT) Measurement: Determine the PT of the plasma samples using a coagulometer. The PT is the time it takes for plasma to clot after the addition of thromboplastin and calcium.

-

Data Analysis: Compare the PT values of the treated groups to the control group. A significant increase in PT indicates anticoagulant activity.

Mechanism of Action: Vitamin K Cycle Inhibition

This compound derivatives inhibit the enzyme Vitamin K 2,3-epoxide reductase (VKOR), which is crucial for the recycling of vitamin K. This, in turn, prevents the gamma-carboxylation of clotting factors II, VII, IX, and X, rendering them inactive.

Caption: Inhibition of the Vitamin K cycle by this compound derivatives.

Antimicrobial and Antioxidant Activities: Combating Pathogens and Oxidative Stress

Beyond their established roles, novel this compound derivatives are being investigated for their potential as antimicrobial and antioxidant agents.

Quantitative Antimicrobial and Antioxidant Activity Data

The antimicrobial activity is often determined by the zone of inhibition or the minimum inhibitory concentration (MIC), while antioxidant activity can be assessed by various radical scavenging assays.

Antimicrobial Activity

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

| 4 | Staphylococcus aureus | 20 | [7] |

| 4 | Bacillus subtilis | 20 | [7] |

| 4c | Not specified | Showed potential antimicrobial activity | [8] |

Antioxidant Activity

| Compound | Assay | Activity | Reference | | :--- | :--- | :--- | | 48 | Radical scavenging | Favorable activity |[4][5] | | 49 | Radical scavenging | Favorable activity |[4][5] | | This compound–chalcone hybrid | DPPH | 77.92% scavenging at 100 µg/mL |[9] | | 4c | Phosphomolybdenum | Showed potential antioxidant activity |[8] |

Experimental Protocols

Antimicrobial Activity: Well Diffusion Assay [8][10]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Sterile swabs

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., ciprofloxacin)

-

Sterile cork borer or pipette tips

Procedure:

-

Inoculation: Prepare a standardized inoculum of the test bacteria and uniformly spread it over the surface of a nutrient agar plate using a sterile swab.

-

Well Creation: Create wells (e.g., 6 mm in diameter) in the agar plate using a sterile cork borer.

-

Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution, standard antibiotic, and solvent control into separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Antioxidant Activity: DPPH Radical Scavenging Assay [9]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compounds dissolved in methanol

-

Ascorbic acid or BHT (as positive controls)

-

96-well plate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a 96-well plate, mix a defined volume of the DPPH solution with various concentrations of the test compounds.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Workflow: Synthesis and Biological Evaluation

The general workflow for the development of novel this compound derivatives involves synthesis, characterization, and subsequent biological screening.

Caption: General workflow for the synthesis and biological evaluation of novel this compound derivatives.

References

- 1. Construction of this compound derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03452F [pubs.rsc.org]

- 2. Synthesis, computational study and cytotoxic activity of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches and Biological Activities of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and pharmacological investigations of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Novel this compound Derivatives as Potential Anti-Microbial Agents : Oriental Journal of Chemistry [orientjchem.org]

4-Hydroxycoumarin: A Keystone Precursor in the Synthesis of Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycoumarin, a heterocyclic organic compound, stands as a pivotal precursor in the realm of organic synthesis, particularly in the development of pharmaceuticals and other biologically active agents.[1][2][3] Its unique structural features, including a reactive C3 position and the ability to exist in different tautomeric forms, make it a versatile scaffold for the construction of a diverse array of complex molecules.[4][5] This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and the pharmacological significance of its derivatives. The most prominent application of this compound derivatives lies in their use as anticoagulants, such as the widely prescribed drug warfarin and the rodenticide brodifacoum.[1][6] These compounds function as vitamin K antagonists, effectively inhibiting the vitamin K epoxide reductase complex and disrupting the blood coagulation cascade.[7][8] Beyond anticoagulation, derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making this scaffold a continued focus of intensive research in medicinal chemistry.[7][9][10][11]

Core Synthetic Reactions Utilizing this compound

The reactivity of this compound is centered around the nucleophilicity of its C3 carbon, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Key synthetic transformations include Michael additions, Knoevenagel condensations, and multicomponent reactions.

Michael Addition: The Gateway to Warfarin and Related Anticoagulants

The Michael addition of this compound to α,β-unsaturated ketones is a cornerstone reaction for the synthesis of warfarin and its analogs.[8][12] This reaction is typically catalyzed by a base, such as piperidine or an amine, and can be performed in various solvents, including water, ethanol, or even under solvent-free conditions.[13][14]

Knoevenagel Condensation: Synthesis of Dicoumarol and Biscoumarins

The Knoevenagel condensation of this compound with aldehydes provides a direct route to the synthesis of dicoumarol and other biscoumarin derivatives.[15][16] This reaction involves the formation of a new carbon-carbon double bond and is often catalyzed by a base like piperidine or an acid.[17]

Multicomponent Reactions: A Strategy for Molecular Diversity

This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic step.[18][19] These reactions offer significant advantages in terms of efficiency and atom economy, enabling the rapid generation of libraries of diverse this compound derivatives for biological screening.[18][20]

Quantitative Data on the Synthesis of this compound Derivatives

The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives, providing a valuable resource for researchers in the field.

| Product | Reactants | Catalyst/Solvent | Time | Temperature | Yield (%) | Reference |

| Warfarin | This compound, Benzalacetone | [bmim]Br | 5 h | Room Temp | 96% | [21] |

| Warfarin | This compound, Benzalacetone | Ammonia/Water | 4.5 h | Reflux | 80% | [21] |

| Warfarin | This compound, Benzalacetone | [bmim]BF4 | 6 h | 50 °C | 82% | [21] |

| Warfarin | This compound, Benzalacetone | Water | 12 h | Reflux | 57.1% | [21] |

| Warfarin | This compound, Benzalacetone | Pyridine | 24 h | Reflux | 39.4% | [21] |

| 3,3'-(Phenylmethylene)bis(this compound) | This compound, Benzaldehyde | DBSA/EtOH:H2O (1:1) | 10 min | Reflux | 95% | [15] |

| 3,3'-(4-Chlorophenylmethylene)bis(this compound) | This compound, 4-Chlorobenzaldehyde | DBSA/EtOH:H2O (1:1) | 15 min | Reflux | 92% | [15] |

| 3,3'-(4-Nitrophenylmethylene)bis(this compound) | This compound, 4-Nitrobenzaldehyde | DBSA/EtOH:H2O (1:1) | 12 min | Reflux | 94% | [15] |

| 3-Aryl-4-hydroxycoumarins (Knoevenagel) | This compound, Aryl aldehydes | Ethanol | - | Reflux | 70-83% | [17] |

| Pyrano[3,2-c]coumarins | This compound, Benzaldehyde, Malononitrile | Piperidine/Ethanol | - | Reflux | High | [22] |

| 3-Formyl-4-hydroxycoumarin Enamines | 4-Hydroxy-2H-chromen-2-one, Benzyl amine derivatives, Triethyl orthoformate | 2-Butanol | 3-4 h | 80 °C | 65-94% | [10] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key this compound derivatives.

Synthesis of Warfarin via Michael Addition

Procedure: A mixture of this compound (1 mmol) and benzalacetone (1 mmol) in the presence of an equimolar amount of [bmim]Br (1 mmol) is stirred at room temperature for 5 hours.[21] Following the reaction, water is added, and the product is extracted with ethyl acetate (2 x 5 mL). The combined organic layers are dried over anhydrous Na2SO4, and the solvent is evaporated to yield pure warfarin.[21]

Synthesis of 3,3'-(Phenylmethylene)bis(this compound) (Dicoumarol Analog) via Knoevenagel Condensation

Procedure: To a solution of this compound (2 mmol) in a 1:1 mixture of ethanol and water, benzaldehyde (1 mmol) and dodecylbenzenesulfonic acid (DBSA) (25 mol%) are added.[15] The reaction mixture is refluxed for the specified time (see table above). Upon completion, the solid product is filtered, washed with water, and recrystallized from ethanol to afford the pure product.[15]

General Procedure for the Three-Component Synthesis of Pyrano[3,2-c]coumarins

Procedure: A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol is refluxed in the presence of a catalytic amount of piperidine. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the desired pyranocoumarin derivative.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound-based anticoagulants and a general workflow for their synthesis and evaluation.

Caption: The Vitamin K cycle and the inhibitory action of warfarin.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This compound remains a cornerstone in medicinal chemistry and organic synthesis, offering a versatile platform for the development of a wide range of biologically active compounds. Its continued exploration in multicomponent reactions and the development of novel synthetic methodologies promise to unveil new derivatives with enhanced therapeutic potential. The detailed synthetic protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable scaffold in the pursuit of new and improved therapeutic agents.

References

- 1. VKORC1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Novel this compound Derivatives as Potential Anti-Microbial Agents : Oriental Journal of Chemistry [orientjchem.org]

- 4. sciepub.com [sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin K epoxide reductase complex subunit 1 (VKORC1): the key protein of the vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. VKORC1 and the vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Introduction [ch.ic.ac.uk]

- 9. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME this compound DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico and In Vitro Studies of this compound-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. news-medical.net [news-medical.net]

- 13. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation: Warfarin, Molecule of the Month for February 2011, by John Maher [chm.bris.ac.uk]

- 17. Recent advances in this compound chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 18. One-Pot Synthesis of 3-Functionalized this compound under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Construction of this compound derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03452F [pubs.rsc.org]

- 21. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthetic Approaches and Biological Activities of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 4-Hydroxycoumarin Analogs: A Deep Dive into Structure-Activity Relationships

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxycoumarin scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Renowned for its role in the discovery of the anticoagulant warfarin, this versatile core has been extensively modified to explore a wide spectrum of pharmacological activities. This technical guide delves into the critical structure-activity relationships (SAR) of this compound analogs, offering a detailed examination of the key structural modifications that influence their anticoagulant, anticancer, antioxidant, and antimicrobial properties. Through a systematic presentation of quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows, this document aims to provide researchers with a comprehensive resource to guide future drug discovery efforts in this promising area.

Anticoagulant Activity: Beyond Warfarin

The anticoagulant activity of this compound derivatives is fundamentally linked to their ability to inhibit the vitamin K epoxide reductase (VKOR) enzyme, a key player in the vitamin K cycle necessary for the gamma-carboxylation of several clotting factors. The foundational SAR for this class of compounds underscores the essentiality of the 4-hydroxy group and the presence of a lipophilic substituent at the 3-position for potent anticoagulant effects.

Key SAR Insights:

-

4-Hydroxy Group: This acidic proton is crucial for the molecule's interaction with the VKOR active site. Its removal or substitution leads to a significant loss of anticoagulant activity.

-

C3-Substituent: The nature and stereochemistry of the substituent at the 3-position profoundly impact potency and pharmacokinetic properties. Large, aromatic, or lipophilic groups at this position are generally favored. For instance, the introduction of a chlorine atom at the para-position of the aromatic ring in warfarin-type compounds has been shown to result in potent anticoagulant activities.[1][2]

-

Benzene Ring Modifications: Substitution on the coumarin's benzene ring can modulate the electronic properties and metabolic stability of the molecule, thereby influencing its overall anticoagulant profile.

Table 1: Anticoagulant Activity of this compound Analogs

| Compound | C3-Substituent | PT (s) | Relative Activity vs. Warfarin | Reference |

| Warfarin | -CH(Ph)CH₂C(O)CH₃ | 14.60 | 1.0 | [3] |

| 4 | 4-(3-bromo-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | 21.30 | > 1.0 | [3] |

| 40 | Novel diphenacoum analog | - | 2.5-fold more potent | [1][2] |

| 41 | Novel diphenacoum analog | - | 10-fold less active | [1][2] |

| 64 | 3-(p-azidobenzyl) | - | Comparable to dicoumarol | [2] |

Note: Prothrombin Time (PT) is a measure of the extrinsic pathway of coagulation. A longer PT indicates greater anticoagulant effect.

Experimental Protocol: In Vivo Anticoagulant Activity Assessment

The anticoagulant activity of synthesized compounds is typically evaluated in vivo using animal models, such as male Swiss albino mice.[3]

-

Animal Dosing: The test compounds and a reference standard (e.g., warfarin) are administered to different groups of animals, usually via oral or intraperitoneal injection. A control group receives the vehicle (e.g., saline).

-

Blood Collection: At a predetermined time point after administration (e.g., 24-48 hours), blood samples are collected from the animals, often via cardiac puncture, into tubes containing an anticoagulant like sodium citrate.

-

Plasma Separation: The blood samples are centrifuged to separate the plasma.

-

Prothrombin Time (PT) Measurement: The PT is determined by adding a warmed thromboplastin reagent to the plasma and measuring the time it takes for a clot to form.

-

Data Analysis: The PT values of the test groups are compared to those of the control and reference groups to determine the relative anticoagulant potency.

Anticancer Activity: A Multifaceted Approach

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.

Key SAR Insights:

-

Substitutions on the Coumarin Nucleus: The position and nature of substituents on the coumarin ring system are critical for anticancer potency. For example, the presence of hydroxyl groups at the C7 and C8 positions of 4-methylcoumarins appears to enhance cytotoxic activity.

-

Hybrid Molecules: The hybridization of the this compound scaffold with other pharmacologically active moieties, such as chalcones, pyrazoles, and triazoles, has proven to be a successful strategy for developing potent anticancer agents.[4]

-

Metal Complexes: Palladium(II) complexes of this compound derivatives have demonstrated significant cytotoxic effects, often exceeding the activity of the parent ligands.[5]

Table 2: Anticancer Activity (IC50 in µM) of this compound Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| C1 (Palladium Complex) | MIA PaCa-2 | 3 | [5] |

| C1 (Palladium Complex) | A375 | 5.4 | [5] |

| C1 (Palladium Complex) | HCT116 | 7 | [5] |

| C2 (Palladium Complex) | MIA PaCa-2 | 6 | [5] |

| C2 (Palladium Complex) | A375 | 17 | [5] |

| C2 (Palladium Complex) | HCT116 | 14.5 | [5] |

| Compound 1 | MCF-7 | 0.003 | [6] |

| Compound 73 | HBL-100 | 2.2 | [6] |

| Compound 73 | T-47D | 2.8 | [6] |

| Compound 22 (Coumarin-Chalcone) | MCF-7 | 9.62 µg/mL | [6] |

| Compound 23 (Scopoletin-Cinnamic hybrid) | MCF-7 | 0.231 | [6] |

| Compound 27 (Alkoxy-coumarin) | MCF-7 | 9 | [6] |

| Compound 11 (Triphenylethylene-coumarin hybrid) | MCF-7 | 3.72 | [6] |

| Compound 12c (Coumarin-1,2,3-triazole hybrid) | PC3 | 0.34 | [4] |

| Compound 12c (Coumarin-1,2,3-triazole hybrid) | MGC803 | 0.13 | [4] |

| Compound 12c (Coumarin-1,2,3-triazole hybrid) | HepG2 | 1.74 | [4] |

| Compound 35 (Coumarin-pyrazole hybrid) | HepG2 | 2.96 | [4] |

| Compound 35 (Coumarin-pyrazole hybrid) | SMMC-7721 | 2.08 | [4] |

| Compound 35 (Coumarin-pyrazole hybrid) | U87 | 3.85 | [4] |

| Compound 35 (Coumarin-pyrazole hybrid) | H1299 | 5.36 | [4] |

| Compound 44a (Coumarin-thiazole hybrid) | HepG2 | 3.74 | [4] |

| Compound 44b (Coumarin-thiazole hybrid) | MCF-7 | 4.03 | [4] |

| Compound 44c (Coumarin-thiazole hybrid) | HepG2 | 3.06 | [4] |

| Compound 44c (Coumarin-thiazole hybrid) | MCF-7 | 4.42 | [4] |

| Compound 49 (Coumarin-thiazole derivative) | MDA-231 | 4.84 | [4] |

| Compound 49 (Coumarin-thiazole derivative) | MCF-7 | 2.39 | [4] |

| Compound 4g | A. tumefaciens-induced tumors | 1.12 | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

The cytotoxic effect of this compound derivatives on cancer cell lines is commonly assessed using the MTS assay.[5]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

-

MTS Reagent Addition: Following treatment, the MTS reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader at a specific wavelength.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antioxidant Activity: Scavenging Free Radicals

Several this compound derivatives have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals. This activity is closely tied to the presence and position of hydroxyl groups and other substituents that can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

Key SAR Insights:

-

Hydroxyl Groups: The presence of phenolic hydroxyl groups is a key determinant of antioxidant activity. The 4-hydroxy group itself contributes to this activity, and additional hydroxyl groups on the benzene ring, particularly at the C7 and C8 positions, can enhance radical scavenging capabilities.

-

Electron-Donating Groups: Substituents that can donate electrons, such as methoxy groups, can also increase antioxidant potential. For example, 4-hydroxy-6-methoxy-2H-chromen-2-one has shown potent DPPH radical scavenging activity.[8]

-

Electron-Withdrawing Groups: Conversely, strong electron-withdrawing groups may diminish the radical scavenging activity.

Table 3: Antioxidant Activity of this compound Analogs

| Compound | Assay | IC50/EC50 | Reference |

| 4a (4-hydroxy-6-methoxy-2H-chromen-2-one) | DPPH• | 0.05 mM | |

| Ascorbic Acid | DPPH• | 0.06 mM | |

| BHT | DPPH• | 0.58 mM | |

| C3, 4a, 4c | ABTS•+ | > Trolox (IC50=34.34µM) | |

| Compound 2 (4-methylcoumarin) | ABTS | 30.83 μM | [9] |

| Compound 3 (4-methylcoumarin) | ABTS | 39.98 μM | [9] |

| Compound 3 (4-methylcoumarin) | DPPH | 150.99 μM | [9] |

| Compound 3 (4-methylcoumarin) | Galvinoxyl | 13.19 μM | [9] |

| Trolox | ABTS | 83.50 μM | [9] |

| Trolox | DPPH | 243.39 μM | [9] |

| Trolox | Galvinoxyl | 20.86 μM | [9] |

| Compound 4 | DPPH | 10 μg/mL | [9] |

| Compound 5 | DPPH | 42.90 μg/mL | [9] |

| Ascorbic Acid | DPPH | 33.48 μg/mL | [9] |

| Compounds 6 & 7 (7,8-dihydroxy) | DPPH | 74.70 & 64.27 μM | [9] |

| Trolox | DPPH | 93.19 μM | [9] |

| Compound 13 (Schiff-base infused) | OH radical scavenging | 2.61 μM | [9] |

| Cu(II) complex of Compound 13 | OH radical scavenging | 0.20 μM | [9] |

| Ascorbic Acid | OH radical scavenging | > 300 μM | [9] |

| This compound | DPPH | 500 µg/mL (best performance) |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

EC50 Determination: The effective concentration required to scavenge 50% of the DPPH radicals (EC50) is determined from the dose-response curve.

Antimicrobial Activity: Combating Pathogens

The this compound scaffold has also been explored for its potential as an antimicrobial agent. Modifications to the core structure have yielded compounds with activity against a range of bacteria and fungi.

Key SAR Insights:

-

Substitutions at C3 and C4: The introduction of various substituents at the C3 and C4 positions can significantly influence antimicrobial activity.

-

Dimerization: Dimeric and tetrameric derivatives of this compound have shown promising antibacterial activity, particularly against Gram-positive bacteria.

-

Schiff Bases: The formation of Schiff bases from 4-aminocoumarin derivatives has been a successful strategy to generate compounds with significant inhibitory potential against various microbial strains.[10]

Table 4: Antimicrobial Activity of this compound Analogs

| Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Compound 1 | Staphylococcus aureus | 0.25 | 34.5 | [11] |

| Compound 1 | Bacillus subtilis | 0.5 | 24 | [11] |

| Compound 1 | Candida albicans | 0.0625 | - | [11] |

| 4a | Staphylococcus aureus | - | 6.36 ± 0.162 | [10] |

| 4a | Bacillus subtilis | - | 5.60 ± 0.049 | [10] |

| 4a | Escherichia coli | - | 3.61 ± 0.176 | [10] |

| 4a | Pseudomonas aeruginosa | - | 5.64 ± 0.021 | [10] |

| 4b | Staphylococcus aureus | - | 7.29 ± 0.339 | [10] |

| 4b | Bacillus subtilis | - | 5.53 ± 0.459 | [10] |

| 4b | Escherichia coli | - | 3.35 ± 0.226 | [10] |

| 4b | Pseudomonas aeruginosa | - | 5.55 ± 0.042 | [10] |

| 4h | Staphylococcus aureus | - | 7.10 ± 0.544 | [10] |

| 4h | Bacillus subtilis | - | 5.11 ± 0.183 | [10] |

| 4h | Escherichia coli | - | 3.95 ± 0.226 | [10] |

| 4h | Pseudomonas aeruginosa | - | 4.94 ± 0.494 | [10] |

| 4j | Staphylococcus aureus | - | 6.46 ± 1.725 | [10] |

| 4j | Bacillus subtilis | - | 4.53 ± 0.261 | [10] |

| 4j | Escherichia coli | - | 3.83 ± 0.791 | [10] |

| 4j | Pseudomonas aeruginosa | - | 5.40 ± 0.049 | [10] |

| Unnamed derivative | Various strains | 1.09 - 25 | - | [10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of antimicrobial agents is commonly determined using the broth microdilution method.[11]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

MBC Determination: To determine the minimum bactericidal concentration (MBC), an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in no growth on the subculture.

Synthesis Strategies

The synthesis of this compound analogs often involves classical organic reactions, allowing for the introduction of a wide variety of substituents.

General Synthesis of 3-Substituted this compound Derivatives

A common synthetic route involves the condensation of this compound with aldehydes or ketones. For instance, the reaction of this compound with various aromatic aldehydes can lead to the formation of dimeric structures.[11] Michael addition reactions are also frequently employed to introduce substituents at the 3-position.[12]

References

- 1. Synthetic Approaches and Biological Activities of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 5. Synthesis and Biological Screening of New this compound Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In Silico and In Vitro Studies of this compound-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Antioxidant Activity of Coumarins and Their Metal Complexes [mdpi.com]

- 10. Synthesis and Evaluation of Novel this compound Derivatives as Potential Anti-Microbial Agents : Oriental Journal of Chemistry [orientjchem.org]

- 11. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME this compound DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of the antioxidant properties of some new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of 4-Hydroxycoumarin: An In-depth Technical Guide to its Electrophilic and Nucleophilic Properties for Synthesis

For Researchers, Scientists, and Drug Development Professionals

4-Hydroxycoumarin, a pivotal heterocyclic scaffold, stands as a cornerstone in the synthesis of a multitude of pharmacologically significant compounds, most notably the entire class of oral anticoagulants. Its remarkable versatility as a synthetic precursor stems from its unique electronic structure, which imparts both nucleophilic and electrophilic characteristics. This guide provides a comprehensive exploration of these dual properties, offering insights into its reactivity and application in the synthesis of complex molecules.

The Tautomeric Equilibrium: A Key to Understanding Reactivity